Tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Description
Tert-butyl 9,9-difluoro-3,7-diazabicyclo[331]nonane-3-carboxylate is a bicyclic compound that features a unique structure with two nitrogen atoms and two fluorine atoms
Properties
Molecular Formula |
C12H20F2N2O2 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-8-4-15-5-9(7-16)12(8,13)14/h8-9,15H,4-7H2,1-3H3 |
InChI Key |
YXLOCTIPECYOJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC(C1)C2(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: The tert-butyl group is introduced via esterification reactions using tert-butyl alcohol and suitable catalysts.
Incorporation of fluorine atoms: The fluorine atoms are introduced through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It may also interact with biological targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: Similar structure but lacks fluorine atoms.
Tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate: Contains a benzyl group and an oxo group.
Tert-butyl 7-isopropyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: Features an isopropyl group and an oxo group.
Uniqueness
The presence of fluorine atoms in tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for applications in medicinal chemistry and material science.
Biological Activity
Tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, also known as 3-benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate (CAS Number: 1823424-25-4), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural and physical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆F₂N₂O₄ |
| Molecular Weight | 396.44 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 480.1 ± 45.0 °C at 760 mmHg |
| Purity | ≥ 95% |
| IUPAC Name | 3-benzyl 7-(tert-butyl) (1r,5s)-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate |
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in viral replication processes, particularly HIV integrase inhibitors where it operates in low micromolar concentration ranges (IC50 values reported between 0.19 to 3.7 µM) .
- Antiviral Activity : Similar compounds within its structural class have demonstrated significant antiviral properties against HIV-1 by disrupting the integrase enzyme's function .
Antiviral Efficacy
A study highlighted the synthesis and evaluation of derivatives similar to this compound that exhibited considerable antiviral activity against HIV strains resistant to standard treatments . The modifications in the N-substituents were found to influence both inhibition constants and antiviral effectiveness.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound indicated that variations in substituents significantly impacted biological activity:
- Substituent Variations : The introduction of different benzyl groups altered the compound's ability to inhibit HIV integrase effectively.
- Fluorine Substitution : The presence of difluoromethyl groups was essential for maintaining the desired biological activity while enhancing lipophilicity for better cellular uptake .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antiviral | Effective against HIV strains |
| Enzyme Inhibition | Inhibits integrase with low micromolar IC50 |
| Structure Variability | Activity influenced by substituent alterations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
